molecular formula C12H11BrF5N B8125801 1-(3-Bromo-5-trifluoromethylbenzyl)-3,3-difluoropyrrolidine

1-(3-Bromo-5-trifluoromethylbenzyl)-3,3-difluoropyrrolidine

Cat. No.: B8125801
M. Wt: 344.12 g/mol
InChI Key: DCWADKBCUHGXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-5-trifluoromethylbenzyl)-3,3-difluoropyrrolidine is a synthetic organic compound characterized by the presence of bromine, trifluoromethyl, and difluoropyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-trifluoromethylbenzyl)-3,3-difluoropyrrolidine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions tailored to scale up the process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-trifluoromethylbenzyl)-3,3-difluoropyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: It can be involved in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(3-Bromo-5-trifluoromethylbenzyl)-3,3-difluoropyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-trifluoromethylbenzyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl and difluoropyrrolidine groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzaldehyde
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 3-Bromo-5-(trifluoromethyl)benzoic acid

Uniqueness

1-(3-Bromo-5-trifluoromethylbenzyl)-3,3-difluoropyrrolidine is unique due to the presence of both trifluoromethyl and difluoropyrrolidine groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

1-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]-3,3-difluoropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF5N/c13-10-4-8(3-9(5-10)12(16,17)18)6-19-2-1-11(14,15)7-19/h3-5H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWADKBCUHGXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=CC(=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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